molecular formula C9H12N2O B15074017 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine

Cat. No.: B15074017
M. Wt: 164.20 g/mol
InChI Key: YIBQETDLKNIPMF-UHFFFAOYSA-N
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Description

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is an organic compound that features both a furan ring and a pyrrolidine ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine typically involves the condensation of a furan derivative with a pyrrolidine derivative. Common synthetic routes may include:

    Aldol Condensation: Using furan-2-carbaldehyde and pyrrolidine under basic conditions.

    Reductive Amination: Reacting furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions on the furan ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its potential therapeutic effects.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine would depend on its specific interactions with biological targets. Typically, such compounds may:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)ethanamine
  • 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)propanamine

Uniqueness

1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C9H12N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h2-3,6H,1,4-5,7H2,(H,10,11)

InChI Key

YIBQETDLKNIPMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NCC2=CC=CO2

Origin of Product

United States

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